molecular formula C10H15NO2 B1354075 Benzenemethanol, 4-[2-(methylamino)ethoxy]- CAS No. 142558-11-0

Benzenemethanol, 4-[2-(methylamino)ethoxy]-

Cat. No.: B1354075
CAS No.: 142558-11-0
M. Wt: 181.23 g/mol
InChI Key: LXAZCQKCMKWKAW-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-[2-(methylamino)ethoxy]- is a chemical compound with the molecular formula C10H15NO2 It is a derivative of benzenemethanol, where the benzene ring is substituted with a 4-[2-(methylamino)ethoxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-[2-(methylamino)ethoxy]- typically involves the reaction of 4-hydroxybenzenemethanol with 2-(methylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanol, 4-[2-(methylamino)ethoxy]- may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[2-(methylamino)ethoxy]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzenemethanol, 4-[2-(methylamino)ethoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-[2-(methylamino)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: The parent compound, lacking the 4-[2-(methylamino)ethoxy] substitution.

    4-Hydroxybenzenemethanol: A precursor in the synthesis of Benzenemethanol, 4-[2-(methylamino)ethoxy]-.

    2-(Methylamino)ethanol: Another precursor used in the synthesis.

Uniqueness

Benzenemethanol, 4-[2-(methylamino)ethoxy]- is unique due to the presence of both the benzenemethanol and 2-(methylamino)ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual precursors or similar compounds.

Properties

IUPAC Name

[4-[2-(methylamino)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-6-7-13-10-4-2-9(8-12)3-5-10/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZCQKCMKWKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460829
Record name Benzenemethanol, 4-[2-(methylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142558-11-0
Record name 4-[2-(Methylamino)ethoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142558-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-[2-(methylamino)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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